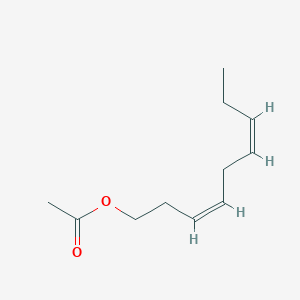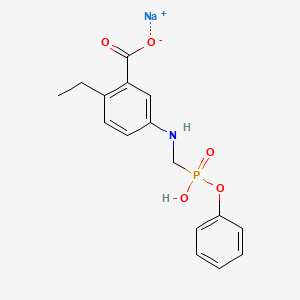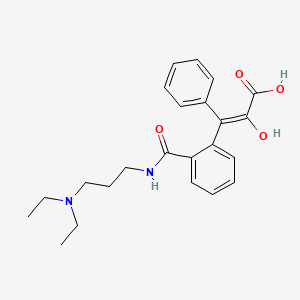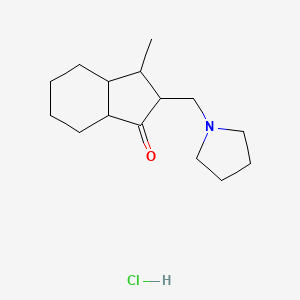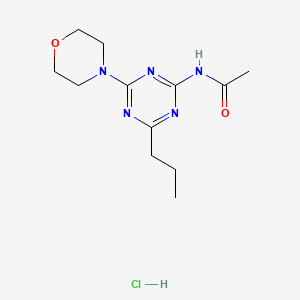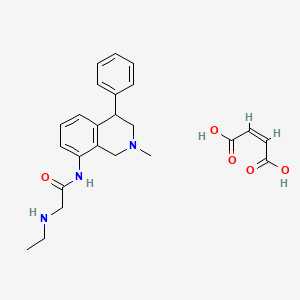
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamino group, a phenyl group, and a tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Ethylamino Group: This step involves the reaction of the tetrahydroisoquinoline core with ethylamine under controlled conditions.
Acetylation: The ethylamino group is then acetylated using acetic anhydride or acetyl chloride.
Formation of the Maleate Salt: Finally, the compound is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 8-(((Methylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
- 8-(((Propylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
- 8-(((Butylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
Uniqueness
8-(((Ethylamino)acetyl)amino)-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate is unique due to its specific ethylamino group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
91454-23-8 |
|---|---|
Molecular Formula |
C24H29N3O5 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(ethylamino)-N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)acetamide |
InChI |
InChI=1S/C20H25N3O.C4H4O4/c1-3-21-12-20(24)22-19-11-7-10-16-17(13-23(2)14-18(16)19)15-8-5-4-6-9-15;5-3(6)1-2-4(7)8/h4-11,17,21H,3,12-14H2,1-2H3,(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
GICCBFACEJZQLQ-BTJKTKAUSA-N |
Isomeric SMILES |
CCNCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCNCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


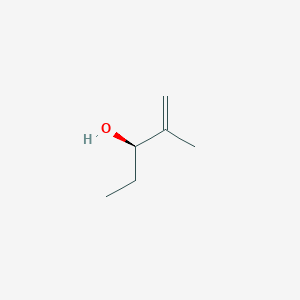
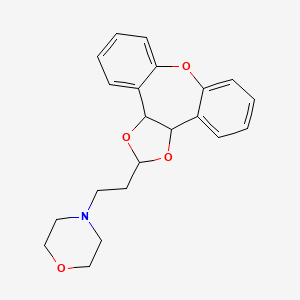
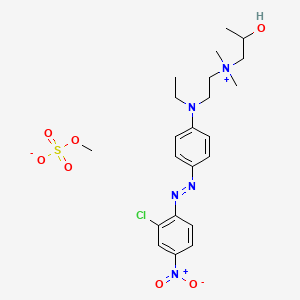
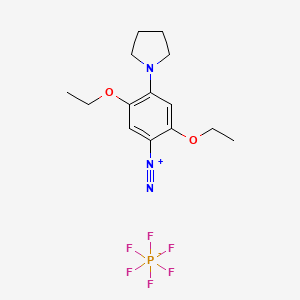

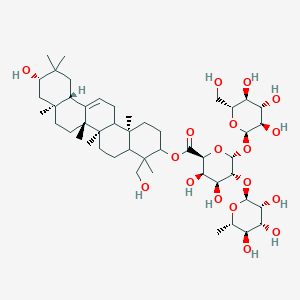
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
